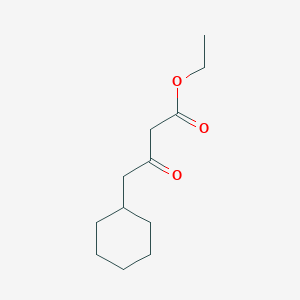

Ethyl 4-cyclohexyl-3-oxobutanoate

Beschreibung

Nomenclature and Structural Characterization of Ethyl 4-Cyclohexyl-3-oxobutanoate

Systematic Naming Conventions

The name "this compound" is the preferred IUPAC (International Union of Pure and Applied Chemistry) name for this compound. This systematic nomenclature provides a clear and unambiguous description of its molecular structure. The name indicates an ethyl ester of a butanoic acid derivative, with a cyclohexyl group attached to the fourth carbon and a keto (oxo) group at the third position.

Molecular Formula and Molecular Weight

The molecular formula for this compound is C12H20O3. smolecule.comchemspider.com This formula indicates that each molecule is composed of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms. The corresponding molecular weight is approximately 212.29 g/mol . smolecule.comchemspider.com

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C12H20O3 |

| Molecular Weight | ~212.29 g/mol |

| CAS Number | 64127-44-2 |

Historical Context and Significance in Organic Chemistry Research

While the specific historical timeline of the first synthesis of this compound is not extensively documented in readily available literature, its significance is intrinsically linked to the broader development and application of β-keto esters in organic synthesis. These compounds, including the simpler parent compound ethyl acetoacetate (B1235776), have been cornerstone reagents since the late 19th century. The introduction of the cyclohexyl group in this compound provides a lipophilic and sterically bulky moiety, which can be strategically utilized in the synthesis of specific target molecules, potentially influencing their physical and biological properties.

Overview of Research Trajectories for β-Keto Esters

The research trajectory for β-keto esters, including this compound, is largely defined by their exceptional versatility as synthetic intermediates. fiveable.mefiveable.me

Role as Versatile Synthons

β-Keto esters are prized in organic synthesis for their ability to act as "synthons," which are idealized fragments of a molecule used for strategic disconnection in retrosynthetic analysis. researchgate.netresearchgate.net The reactivity of this compound is centered around several key features:

Acidity of the α-proton: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. This allows for easy deprotonation by a base to form a stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. fiveable.me

Electrophilic Carbonyl Groups: Both the ketone and the ester carbonyl groups can act as electrophilic sites, susceptible to attack by nucleophiles. researchgate.net This dual reactivity allows for a diverse range of chemical transformations.

Decarboxylation: A hallmark reaction of β-keto esters is their ability to undergo hydrolysis and subsequent decarboxylation. This reaction sequence provides a convenient method for the synthesis of ketones, where the ester group essentially serves as a temporary activating group.

The presence of the cyclohexyl group in this compound can influence the steric course of reactions and impart specific physical properties, such as increased lipophilicity, to the final products. This makes it a valuable synthon in the targeted synthesis of complex organic molecules. researchgate.net

Relevance in Complex Molecule Construction

The structural attributes of this compound make it a valuable precursor for the synthesis of a diverse array of complex organic molecules, including carbocycles and heterocycles. The reactivity of the β-keto ester functionality allows for its elaboration into more intricate structures.

One key application lies in the synthesis of substituted carbocyclic systems. For instance, the dialkylation of the α-carbon followed by intramolecular cyclization can lead to the formation of functionalized cyclopentenone derivatives. This strategy provides a pathway to valuable synthons for further chemical transformations.

Furthermore, this compound is a potent building block for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov The reaction of β-keto esters with binucleophiles is a classic and powerful method for synthesizing a wide range of heterocycles.

For example, condensation with hydrazine (B178648) derivatives can yield pyrazolone (B3327878) rings. nih.gov Similarly, reactions with ureas or thioureas can lead to the formation of pyrimidine-based structures. The Biginelli reaction, a one-pot multicomponent reaction, can utilize β-keto esters to produce dihydropyrimidinones, a class of compounds with diverse pharmacological activities. grafiati.com The presence of the cyclohexyl group can impart specific physical and biological properties to the resulting heterocyclic frameworks, potentially influencing their solubility, lipophilicity, and interaction with biological targets. researchgate.net

The versatility of this compound in complex molecule synthesis is summarized in the table below:

| Precursor Molecule | Reagent(s) | Resulting Complex Structure | Potential Application |

| This compound | Alkyl halides, Base | Substituted Carbocycles (e.g., Cyclopentenones) | Synthetic Intermediates |

| This compound | Hydrazine derivatives | Pyrazolones | Pharmaceuticals, Dyes |

| This compound | Urea (B33335)/Thiourea, Aldehyde | Dihydropyrimidinones | Medicinal Chemistry |

| This compound | Amines, various conditions | Enaminones, Quinolines | Synthetic Intermediates, Bioactive Molecules |

Emerging Research Directions for this compound and Analogues

The future research landscape for this compound and its analogues is fertile, with potential explorations in catalysis, medicinal chemistry, and materials science.

Asymmetric Synthesis: A significant area of emerging research is the development of catalytic asymmetric methods to control the stereochemistry of reactions involving this compound. The introduction of chiral centers is crucial for the synthesis of enantiomerically pure pharmaceuticals. Asymmetric hydrogenation of the ketone or catalytic enantioselective alkylation of the α-carbon would provide access to chiral building blocks of significant value.

Multicomponent Reactions: There is growing interest in the application of β-keto esters in multicomponent reactions (MCRs) to rapidly generate molecular diversity. acs.org Designing novel MCRs that incorporate this compound could lead to the efficient synthesis of libraries of complex molecules with potential biological activities. The cyclohexyl moiety can be systematically varied to probe structure-activity relationships.

Bioactive Analogues: Research into the biological activity of derivatives of this compound is a promising avenue. Analogues of β-keto esters have been investigated for their potential as quorum-sensing inhibitors in bacteria. The synthesis and screening of a library of compounds derived from this compound, where the cyclohexyl group and other parts of the molecule are modified, could lead to the discovery of new therapeutic agents.

Flow Chemistry: The use of continuous flow chemistry for the synthesis and transformation of this compound presents an opportunity for process intensification and safer reaction conditions. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities of desired products.

The table below outlines potential future research directions:

| Research Area | Focus | Potential Outcome |

| Asymmetric Catalysis | Enantioselective reduction or alkylation | Access to chiral building blocks for pharmaceuticals |

| Multicomponent Reactions | Development of novel one-pot syntheses | Rapid generation of diverse molecular libraries |

| Medicinal Chemistry | Synthesis and screening of derivatives | Discovery of new bioactive compounds |

| Flow Chemistry | Continuous synthesis and transformations | Improved efficiency and safety of chemical processes |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-cyclohexyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRIUDRGMXITRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504765 | |

| Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64127-44-2 | |

| Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 4 Cyclohexyl 3 Oxobutanoate

Classical Synthesis Routes

Classical methods for synthesizing ethyl 4-cyclohexyl-3-oxobutanoate and other β-keto esters often rely on well-established reactions like the acetoacetic ester synthesis and Claisen condensations.

Acetoacetic Ester Synthesis Modifications involving Cyclohexanol

The acetoacetic ester synthesis is a versatile method for producing ketones and substituted ketones. orgoreview.comvaia.comyoutube.com The core of this synthesis involves the alkylation of an enolate derived from ethyl acetoacetate (B1235776), followed by hydrolysis and decarboxylation. openochem.orguomustansiriyah.edu.iq To synthesize a compound like this compound, a modification of this synthesis would be required, likely involving a cyclohexyl-containing electrophile.

A plausible, though not explicitly detailed in the provided results, route could involve the reaction of the enolate of ethyl acetoacetate with a reactive derivative of cyclohexanol, such as a cyclohexyl halide (e.g., cyclohexyl bromide). The reaction proceeds via nucleophilic attack of the enolate on the cyclohexyl halide. uomustansiriyah.edu.iq

Key Steps in a Modified Acetoacetic Ester Synthesis:

Enolate Formation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. openochem.org It is crucial to use a base with a corresponding alkoxide to the ester to prevent transesterification. openochem.org

Alkylation: The enolate then acts as a nucleophile, attacking a cyclohexyl halide in an SN2 reaction. youtube.com This step introduces the cyclohexyl group onto the alpha-carbon of the ethyl acetoacetate.

Hydrolysis and Decarboxylation: Subsequent heating in an acidic aqueous solution hydrolyzes the ester to a β-keto acid, which readily undergoes decarboxylation to yield the final ketone. openochem.org However, for the synthesis of this compound, the decarboxylation step would be omitted, and the desired product is the substituted acetoacetic ester itself.

Condensation Reactions Utilizing Ethyl Acetoacetate Derivatives

Condensation reactions are a cornerstone of β-keto ester synthesis. The Claisen condensation, for instance, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. organic-chemistry.org

A common method for the synthesis of this compound involves the condensation of cyclohexanone (B45756) with ethyl acetoacetate in the presence of a base catalyst. smolecule.com Another approach involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors. organic-chemistry.org

A related strategy is the reaction of ketones with dimethyl or ethyl carbonate in the presence of strong bases. nih.gov While this is a general method, it often requires long reaction times and can result in inconsistent yields. nih.gov A more efficient method involves the reaction of ketones with ethyl chloroformate in the presence of a base. nih.gov

| Reactants | Reaction Type | Key Features |

| Cyclohexanone and Ethyl Acetoacetate | Base-catalyzed condensation | A common and direct route. smolecule.com |

| Ketones and Ethyl Chloroformate | Base-mediated acylation | A rapid and generally applicable method. nih.gov |

| Substituted Malonic Acid Half Oxyesters and Acyl Donors | Decarboxylative Claisen condensation | Allows for the synthesis of functionalized β-keto esters. organic-chemistry.org |

Reactions Involving Cyclohexane (B81311) and Butanoate Precursors

The direct functionalization of cyclohexane to introduce a butanoate chain is a challenging transformation. However, precursors derived from cyclohexane can be utilized. For example, cyclohexanecarboxylic acid could potentially be converted to its acid chloride and then reacted with the enolate of ethyl acetate (B1210297) to form the target molecule.

Another conceptual pathway could involve the reaction of a cyclohexyl Grignard reagent with a derivative of acetoacetic acid. However, the reactivity of Grignard reagents with the keto group would need to be carefully managed.

Modern Synthetic Approaches

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound, often employing catalytic systems to achieve high selectivity and yield.

Catalytic Transformations

Catalytic methods are at the forefront of modern organic synthesis, providing milder and more efficient reaction pathways.

Palladium-catalyzed reactions have significantly expanded the utility of β-keto esters. nih.gov While direct application to the synthesis of this compound is not explicitly detailed, the principles of palladium-catalyzed cross-coupling reactions are highly relevant. For example, palladium catalysts can be used in the carbonylation of alkyl iodides in the presence of arylboronic acids to synthesize aromatic β-keto esters. rsc.org A similar strategy could potentially be adapted for the synthesis of aliphatic β-keto esters.

Palladium enolates, generated from allyl β-keto esters via decarboxylation, are versatile intermediates that can undergo various transformations, including aldol (B89426) condensation and Michael addition. nih.gov This highlights the potential for developing novel palladium-catalyzed routes to complex β-keto esters.

| Catalyst System | Reaction Type | Potential Application |

| Palladium complexes | Carbonylative cross-coupling | Synthesis of β-keto esters from α-iodo esters and boronic acids. rsc.org |

| Palladium complexes | Reactions of allyl β-keto esters | Generation of palladium enolates for further functionalization. nih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze chemical reactions. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis can be applied to reactions that form β-keto esters. For instance, proline and its derivatives are known to catalyze aldol and Mannich reactions, which are fundamental C-C bond-forming reactions. rsc.orgresearchgate.net The synthesis of precursors to this compound could potentially be achieved through such organocatalytic routes.

Furthermore, organocatalytic Michael additions represent a viable strategy for the synthesis of related γ-keto esters and functionalized cyclohexanones, which could be precursors to or derivatives of the target molecule. beilstein-journals.orgnih.gov Cinchona-derived organocatalysts have been successfully employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, demonstrating the potential to introduce chirality and functionality into similar structures. nih.gov

Enzyme-Catalyzed Reactions, including Stereoselective Reductions

Enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical methods. A key transformation involving β-keto esters is their stereoselective reduction to the corresponding chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

While specific studies on the enzyme-catalyzed reduction of this compound are not widely reported, extensive research has been conducted on the analogous compound, ethyl 4-chloro-3-oxobutanoate. These studies provide valuable insights into the types of enzymes and conditions that could be applicable. Various microorganisms and isolated enzymes have been shown to effectively catalyze the asymmetric reduction of the chloro-analogue to its corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess (ee). nih.govcjcatal.comnih.gov

For example, recombinant Escherichia coli cells co-expressing an aldehyde reductase and a glucose dehydrogenase have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, achieving a high yield and optical purity. nih.gov Similarly, yeast fermentation broths have been directly employed as catalysts for this transformation. cjcatal.com The use of an organic solvent-water diphasic system can overcome issues of substrate instability and enzyme inhibition. nih.gov

Table 1: Examples of Enzyme-Catalyzed Reduction of Ethyl 4-chloro-3-oxobutanoate

| Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Recombinant E. coli (aldehyde reductase & glucose dehydrogenase) | (R)-ethyl 4-chloro-3-hydroxybutanoate | 90.5 | 99 | nih.gov |

| Sporobolomyces salmonicolor AKU4429 (aldehyde reductase) with glucose dehydrogenase | (R)-ethyl 4-chloro-3-hydroxybutanoate | 95.4 | 86 | nih.gov |

| Yeast fermentation broth with β-cyclodextrin | (S)-ethyl 4-chloro-3-hydroxybutanoate | 76 | 92 | cjcatal.com |

These examples underscore the potential of biocatalysis for the stereoselective reduction of this compound to produce its chiral hydroxy derivatives.

Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest for the development of new stereochemically defined molecules.

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess. As discussed in the previous section, enzyme-catalyzed reductions are a prime example of enantioselective catalysis. The reduction of the keto group in this compound would generate a new stereocenter, and the use of chiral catalysts, such as specific enzymes, can lead to the preferential formation of either the (R)- or (S)-β-hydroxy ester. The successful enantioselective reduction of the analogous ethyl 4-chloro-3-oxobutanoate using various biocatalysts strongly suggests that similar strategies could be applied to the cyclohexyl derivative to obtain its chiral alcohol derivatives with high optical purity. nih.govcjcatal.comnih.gov

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule has two or more stereocenters. For derivatives of this compound, diastereoselective reactions could be employed to create additional stereocenters with a defined relative stereochemistry.

For instance, a Michael addition of a nucleophile to a chiral, α,β-unsaturated derivative of this compound could proceed with high diastereoselectivity, controlled by the existing stereocenter. While specific examples for the target molecule are scarce, studies on the diastereoselective synthesis of highly substituted cyclohexanones from related starting materials demonstrate the feasibility of such approaches. beilstein-journals.orgnih.gov These methods often involve cascade reactions where multiple stereocenters are formed in a single synthetic operation with excellent diastereoselectivity. beilstein-journals.orgnih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes the use of safer solvents, reducing waste, and employing catalytic methods.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or solid-state reactions, can lead to improved efficiency, reduced waste, and easier product isolation. The Claisen condensation, a classical method for synthesizing β-keto esters, can be adapted to solvent-free conditions. researchgate.net A plausible green synthesis of this compound would involve the Claisen condensation of ethyl cyclohexylacetate. This reaction, when performed without a solvent, can significantly reduce the environmental impact of the synthesis. openstax.orgvaia.comlibretexts.org For example, the solvent-free Claisen condensation of ethyl phenylacetate (B1230308) using potassium tert-butoxide has been reported to proceed with high yield. researchgate.net A similar approach could be envisioned for the synthesis of the title compound.

Visible Light-Triggered Syntheses

The synthesis of β-keto esters, including structures analogous to this compound, has been advanced through the application of photochemistry. Visible light-induced methods offer a green and efficient alternative to traditional synthetic routes, often proceeding under mild, catalyst-free conditions. researchgate.netacs.org These reactions can leverage a substrate-photosensitive strategy, avoiding the need for external photocatalysts. researchgate.net

One general approach involves the reaction of aldehydes with diazoesters or the coupling of various substrates through radical intermediates. researchgate.netacs.org For instance, visible-light-mediated reactions for synthesizing O-aryl esters have been developed that proceed via a radical chain mechanism, demonstrating the potential of light to initiate complex transformations without the need for transition metals. acs.org The optimization of such photochemical reactions is highly dependent on factors like the solvent, base, and reaction time, as illustrated by studies on related ester syntheses. acs.org

Table 1: Example of Reaction Condition Optimization for a Visible-Light-Induced Ester Synthesis acs.org

| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) |

| 1 | KOH (2) | Toluene | 12 | 82 |

| 2 | K₂CO₃ (2) | Toluene | 12 | 65 |

| 3 | NaOH (2) | Toluene | 12 | 71 |

| 4 | KOH (2) | DCE | 12 | 74 |

| 5 | KOH (2) | MeCN | 12 | 42 |

| 6 | KOH (2) | Toluene | 6 | 63 |

| 7 | KOH (1) | Toluene | 12 | 55 |

This table illustrates typical parameters screened during the development of a visible-light-driven reaction. Data is adapted from a study on O-aryl ester synthesis.

Reaction Mechanisms and Kinetic Studies

Mechanistic Insights into Carbonyl Reactivity

The reactivity of this compound is dominated by its two carbonyl groups: the C3-ketone and the C1-ester. β-keto esters exist in a dynamic equilibrium between their keto and enol tautomeric forms. This equilibrium is crucial as it dictates the compound's behavior as both a carbon acid and a substrate for nucleophilic attack.

Computational studies on analogous β-keto esters provide insight into the relative reactivity of the two carbonyl carbons. mdpi.com Theoretical assessments can predict which carbonyl carbon is more susceptible to nucleophilic attack. For example, in a series of tert-butyl β-keto esters with various aryl substituents, the C1 ester carbon was generally found to be more susceptible to nucleophilic attack than the C3 ketone carbon. mdpi.com However, electronic effects from substituents can alter this preference. mdpi.com This differential reactivity allows for selective chemical modifications at either the ketone or the ester functionality.

Influence of Steric and Electronic Effects from the Cyclohexyl Moiety

The cyclohexyl group attached at the C4 position exerts significant influence over the molecule's reactivity through both steric and electronic effects.

Steric Hindrance: The cyclohexyl moiety is a bulky substituent. Its presence can sterically hinder approaches to the adjacent C3-keto group and the C2-methylene position. Research on related systems has shown that introducing steric bulk near a reactive center can impede reactions. acs.org For instance, in one study, a spirocyclohexyl derivative proved unreactive in a transformation where less hindered analogues proceeded smoothly, highlighting the powerful effect of steric impediment. acs.org

Electronic Effects: The cyclohexyl group is generally considered to be weakly electron-donating through an inductive effect (+I). This effect can slightly increase the electron density at the adjacent carbonyl group, potentially modulating its electrophilicity compared to derivatives with electron-withdrawing groups. However, the steric effects are often more dominant in controlling the reaction outcomes. acs.org

Table 2: Impact of Steric Hindrance on Reactivity in Related Systems acs.org

| Substrate Substituent | Steric Bulk | Observed Reactivity |

| Phenyl | Moderate | Reactive |

| C4-dimethyl | High | Reduced Yield (50%) |

| Spirocyclohexyl | Very High | No Reaction |

This table is based on findings from related dihydroisoquinoline reactions, illustrating the principle that increased steric bulk can diminish or prevent reactivity.

Derivatization Strategies of this compound

The dual functionality of this compound allows for a wide range of derivatization strategies, enabling its use as a versatile intermediate in organic synthesis. smolecule.com

Modification at the Ester Group

The ethyl ester group can be readily modified through standard ester chemistries.

Hydrolysis: Under basic conditions (saponification), the ester is hydrolyzed to yield the corresponding carboxylate salt. Subsequent acidification produces 4-cyclohexyl-3-oxobutanoic acid. smolecule.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, forming a new ester. Studies on related β-keto esters with bulky groups have shown that transesterification can proceed effectively. mdpi.com

Reactions at the Ketone Functionality

The ketone at the C3 position is a hub for a variety of chemical transformations.

Reduction: The keto group can be selectively reduced to a secondary alcohol. Asymmetric reduction is of particular importance, as it can generate chiral building blocks. For example, related β-keto esters like ethyl 4-chloro-3-oxobutanoate have been efficiently reduced to the corresponding (S)-hydroxybutanoate with high yield (>99%) and excellent enantiomeric excess (>99.9% ee) using NADH-dependent reductase enzymes. nih.gov

Condensation Reactions: The ketone can react with nucleophiles like hydrazines. The reaction of β-keto esters with hydrazine (B178648) derivatives is a classic method for synthesizing pyrazolones, an important class of heterocyclic compounds. nih.gov

Reactions at the α-Carbon: The protons on the C2 methylene (B1212753) group are acidic due to the electron-withdrawing effect of both adjacent carbonyl groups. This allows for deprotonation to form a stable enolate, which can then be alkylated. Studies on related ethyl 4-aryl-3-oxobutanoates have demonstrated that this position can be dialkylated as part of a sequence to construct more complex molecules like cyclopentenones. researchgate.net

Table 3: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Ester | Hydrolysis | NaOH, H₂O then H₃O⁺ | β-Keto acid |

| Ester | Transesterification | R'OH, H⁺ or OR'⁻ | New β-Keto ester |

| Ketone | Asymmetric Reduction | Reductase Enzyme, NADH | Chiral β-Hydroxy ester nih.gov |

| Ketone/α-Carbon | Cyclocondensation | Hydrazine (H₂NNH₂) | Pyrazolone (B3327878) derivative nih.gov |

| α-Carbon | Dialkylation | Base (e.g., NaH), R-X | α,α-Dialkylated β-Keto ester researchgate.net |

Transformations of the Cyclohexyl Ring

The chemical alteration of the cyclohexyl moiety in this compound is a potential avenue for creating diverse molecular architectures. However, based on currently available scientific literature, specific and detailed research findings on the direct transformation of the cyclohexyl ring, such as dehydrogenation to an aromatic phenyl group or other oxidative or rearrangement reactions, are not extensively documented for this particular compound. General organic chemistry principles suggest that such transformations are theoretically plausible under specific catalytic conditions, for instance, using dehydrogenation catalysts like palladium on carbon at elevated temperatures, but explicit examples for this compound are not readily found in the reviewed literature.

Formation of Heterocyclic Compounds from this compound

The 1,3-dicarbonyl functionality within this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation reactions with dinucleophilic reagents. Established synthetic protocols such as the Knorr pyrazole (B372694) synthesis, the Biginelli reaction for dihydropyrimidines, and the Hantzsch pyridine (B92270) synthesis are applicable to this substrate.

Synthesis of Pyrazoles:

The reaction of β-keto esters with hydrazine derivatives is a classic and widely used method for the preparation of pyrazoles, known as the Knorr pyrazole synthesis. jk-sci.com In this reaction, this compound can react with hydrazine hydrate (B1144303) or substituted hydrazines. The reaction typically proceeds by initial condensation of the hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. Depending on the reaction conditions and the substitution on the hydrazine, a mixture of regioisomers can be formed.

A specific example involves the synthesis of 3-cyclohexylmethyl-5-hydroxy-1H-pyrazole (a tautomer of 3-cyclohexylmethyl-1H-pyrazol-5(4H)-one) through the reaction of this compound with hydrazine hydrate.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| This compound | Hydrazine hydrate | 3-Cyclohexylmethyl-5-hydroxy-1H-pyrazole | Ethanol, reflux | Not specified | General methodology jk-sci.comslideshare.net |

Synthesis of Pyrimidines:

The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aldehyde, and urea (B33335) or thiourea. wikipedia.org This acid-catalyzed reaction is a cornerstone in heterocyclic synthesis due to its operational simplicity and the biological significance of the resulting products. organic-chemistry.orgillinois.edu this compound can serve as the β-keto ester component in this reaction. The mechanism involves the initial formation of an acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of the β-keto ester, followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Yield (%) | Reference |

| This compound | Various Aldehydes | Urea/Thiourea | 6-(Cyclohexylmethyl)-4-substituted-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-(thi)ones | Acid catalyst (e.g., HCl, H₂SO₄) | Varies | General methodology wikipedia.orgnih.gov |

Synthesis of Pyridines:

The Hantzsch pyridine synthesis is another important multicomponent reaction that can utilize this compound. acs.orgwikipedia.org In its classic form, this reaction involves the condensation of two equivalents of a β-keto ester, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate). chemtube3d.com The reaction first produces a 1,4-dihydropyridine (B1200194) derivative, which can then be oxidized to the corresponding pyridine. The use of this compound would lead to the formation of pyridines bearing cyclohexylmethyl substituents.

| Reactant 1 (2 equiv.) | Reactant 2 | Reactant 3 | Intermediate Product | Final Product | Reaction Conditions | Reference |

| This compound | Aldehyde | Ammonia/Ammonium Acetate | Diethyl 2,6-bis(cyclohexylmethyl)-4-substituted-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 2,6-bis(cyclohexylmethyl)-4-substituted-pyridine-3,5-dicarboxylate | 1. Condensation (e.g., in ethanol, reflux) 2. Oxidation (e.g., with HNO₃, MnO₂) | General methodology acs.orgthermofisher.com |

Applications As a Building Block in Complex Organic Synthesis

Precursor for β-Keto Esters and Related Compounds

The β-keto ester functionality is a versatile platform for generating a variety of related chemical structures. The reactivity of Ethyl 4-cyclohexyl-3-oxobutanoate allows for modifications at multiple sites, leading to the synthesis of more complex molecules.

One fundamental transformation is the alkylation of the α-carbon. aklectures.com Treatment with a base generates the corresponding enolate, which can then react with alkyl halides in an SN2 reaction to introduce new alkyl groups at the C2 position. aklectures.com This process, often followed by hydrolysis and decarboxylation, is a classic method for producing ketones, demonstrating the compound's role as a ketone synthon. aklectures.com Furthermore, the ester group can be modified through transesterification. rsc.org This reaction is valuable when a different ester group (e.g., methyl, tert-butyl) is required for subsequent synthetic steps or to alter the molecule's properties. rsc.org Lipase-catalyzed transesterification processes offer a mild, solvent-free method to create a diverse range of β-keto esters. google.com

The inherent reactivity of β-keto esters also makes them excellent precursors for other functional groups. For instance, they can be converted into β-ketonitriles through acylation of a nitrile anion with the ester. youtube.com This transformation replaces the ethyl ester with a nitrile group, yielding a different class of valuable synthetic intermediates. youtube.com

Intermediate in the Synthesis of Pharmaceutical Scaffolds and Bioactive Molecules

The structural core of this compound is a feature in the synthesis of various scaffolds relevant to medicinal chemistry. libretexts.org

A comprehensive review of scientific literature, including synthetic routes for known potassium channel activators like benzopyran-based structures and flupirtine (B1215404) analogues, does not indicate that this compound or other β-keto esters are common starting materials for these specific targets. researchgate.netrsc.orgwikipedia.org The documented syntheses typically originate from different classes of precursors. researchgate.netrsc.org

While the inhibition of γ-aminobutyric acid transaminase (GABA-T) is a key strategy for treating certain neurological disorders, an analysis of the synthetic pathways for known GABA-T inhibitors, such as vigabatrin (B1682217) and valproic acid, reveals no established routes that utilize this compound as a starting building block. nih.govwikipedia.org

β-Keto esters are classical precursors for the synthesis of quinoline (B57606) ring systems, which are prevalent in many biologically active compounds. The Knorr quinoline synthesis, for example, involves the reaction of a β-ketoanilide with sulfuric acid to produce a 2-hydroxyquinoline. google.com A more direct approach is the Conrad-Limpach reaction, where a β-keto ester is first reacted with an aniline (B41778) to form a β-arylamino α,β-unsaturated ester, which is then cyclized at high temperatures.

By analogy, this compound can react with various anilines to produce quinoline derivatives bearing a cyclohexylmethyl substituent. A related method involves the condensation of the sodium enolate of a β-keto ester, such as ethyl acetoacetate (B1235776), with isatoic anhydride. rsc.org This reaction proceeds via nucleophilic attack of the enolate on the anhydride, followed by cyclization and expulsion of carbon dioxide to form a substituted 4-hydroxyquinoline. rsc.org The use of this compound in this reaction would yield a quinoline with a cyclohexylmethyl group at the 2-position.

Table 1: Key Quinoline Synthesis Reactions Using β-Keto Esters

| Reaction Name | Reactants | Product Type | Citation |

|---|---|---|---|

| Knorr Quinoline Synthesis | β-Ketoanilide (from β-keto ester + aniline) | 2-Hydroxyquinoline | google.com |

| Conrad-Limpach Synthesis | β-Keto ester + Aniline | 4-Hydroxyquinoline | - |

Unnatural Amino Acids: this compound is a viable precursor for the synthesis of unnatural β-amino acids. A direct and efficient method is the catalytic reductive amination of the β-keto group. thieme-connect.com This one-pot reaction can be performed using an ammonium (B1175870) source (like ammonium acetate) and hydrogen gas in the presence of a chiral ruthenium catalyst. thieme-connect.com The process directly converts the ketone into a chiral amine, yielding a β-amino ester with high enantioselectivity. thieme-connect.com This approach is highly valuable as it avoids the multiple protection and deprotection steps required in other methods. thieme-connect.com

Alternatively, the β-keto ester can first be hydrolyzed to the corresponding β-keto acid, which can then undergo reductive amination catalyzed by an engineered β-amino acid dehydrogenase (β-AADH) to produce the desired β-amino acid. acs.org These enzymatic methods offer excellent stereocontrol for the synthesis of chiral building blocks. acs.org

Table 2: Methods for Synthesis of β-Amino Esters from β-Keto Esters

| Method | Key Reagents | Product | Key Feature | Citation |

|---|---|---|---|---|

| Direct Reductive Amination | NH₄OAc, H₂, Chiral Ru-catalyst | Chiral β-Amino Ester | One-pot, high enantioselectivity | thieme-connect.com |

Hydroxylamine Building Blocks: An extensive search of synthetic methodologies did not yield any established protocols for the direct conversion of this compound or related β-keto esters into hydroxylamine-containing building blocks. The synthesis of hydroxylamines typically involves distinct pathways, such as the controlled reduction of nitro compounds or the oxidation of amines. acs.org

Role in the Construction of Cyclic Systems

In addition to the synthesis of quinolines (Section 3.2.3), the reactivity of this compound lends itself to the construction of other important cyclic frameworks. Its ability to serve as a 1,3-dicarbonyl synthon is key to these transformations.

One notable application is in the synthesis of substituted cyclopentenones. In a variation of the Borsche's cyclopentenone synthesis, a β-keto ester can be doubly alkylated with a 1,2-dihaloethane or equivalent synthon. More specifically, the dialkylation of ethyl 4-aryl-3-oxobutanoates with 2-bromo-1-arylethanones, followed by a base-induced intramolecular aldol (B89426) condensation, provides access to highly substituted cyclopentenones. This strategy highlights the potential of using this compound to construct complex carbocyclic systems.

Furthermore, β-keto esters are classical starting materials for the synthesis of five-membered heterocycles like pyrazolones. The reaction of a β-keto ester with hydrazine (B178648) or its derivatives leads to a condensation-cyclization reaction that readily forms the pyrazolone (B3327878) ring, a scaffold found in numerous pharmaceutical agents.

Synthesis of Spiro Compounds

Spiro compounds, which contain two rings connected by a single common atom, are significant structural motifs in many natural products and pharmacologically active molecules. The synthesis of these unique frameworks can be achieved through various strategies, including multicomponent reactions and cascade cyclizations. rsc.org While specific examples detailing the use of this compound are specialized, its inherent reactivity as a 1,3-dicarbonyl compound makes it a suitable candidate for established synthetic protocols.

One plausible approach involves a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. nih.gov In such a sequence, this compound can react with an appropriate aldehyde-bearing substrate that also contains a Michael acceptor. The initial Knoevenagel condensation would be followed by an intramolecular Michael cyclization, leading to the formation of a spirocyclic core. The reaction can be organocatalyzed or promoted by a weak base. youtube.com

Another strategy is the reaction with bis-electrophiles. The active methylene (B1212753) protons of this compound can be sequentially removed by a base, and the resulting carbanion can react with a dihaloalkane or other substrates with two electrophilic centers to construct the second ring around the spiro-center. aklectures.com Multicomponent reactions, often accelerated by microwave irradiation, provide an efficient route to spiro heterocycles by combining a substrate like this compound with other reactants in a single step. rsc.orgnih.gov

Table 1: Potential Strategies for Spiro Compound Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Spiro-Core |

| Domino Knoevenagel/Michael | This compound | Aldehyde-Michael Acceptor | Weak Base (e.g., Piperidine) | Spiro[cyclohexane-carbocycle] |

| Dialkylation | This compound | Dihaloalkane (e.g., 1,4-dibromobutane) | Strong Base (e.g., NaH, LDA) | Spiro[cyclohexane-cycloalkane] |

| Multicomponent Reaction | This compound | Isatin, Malononitrile, Amine | Base (e.g., Et₃N) | Spiro[dihydropyridine-oxindole] |

Formation of Fused Ring Systems

The construction of fused ring systems is fundamental to the synthesis of steroids, alkaloids, and other natural products. wikipedia.org this compound is an excellent substrate for annulation reactions, which build a new ring onto an existing one.

The Robinson annulation is a classic and powerful method for creating a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction involves a Michael addition followed by an intramolecular aldol condensation. libretexts.org In this sequence, the enolate of this compound acts as the Michael donor, adding to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). libretexts.orguliege.be The resulting 1,5-diketone intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield a fused cyclohexenone derivative. masterorganicchemistry.comuliege.be This process is highly efficient for creating bicyclic systems. libretexts.org

Intramolecular cyclization strategies can also be employed. rsc.org For instance, if the cyclohexyl group were replaced by a suitably substituted aromatic ring, an intramolecular Friedel-Crafts acylation could be used to form a fused polycyclic aromatic system. Furthermore, radical cyclization onto a modified ring structure represents another advanced method for creating fused carbocycles from precursors derived from β-keto esters. nih.gov

Table 2: Robinson Annulation for Fused Ring Synthesis

| Step | Reactants | Intermediate/Product | Conditions |

| 1. Michael Addition | This compound + Methyl Vinyl Ketone | 1,5-Diketone intermediate | Base (e.g., NaOEt) |

| 2. Aldol Condensation | 1,5-Diketone intermediate | Bicyclic keto-alcohol | Base, Heat |

| 3. Dehydration | Bicyclic keto-alcohol | Fused α,β-unsaturated ketone | Base, Heat |

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org this compound, as a versatile β-keto ester, is an ideal component for several important MCRs used to generate heterocyclic libraries.

A primary example is the Hantzsch Pyridine (B92270) Synthesis . wikipedia.orgorganic-chemistry.org This three-component reaction involves the condensation of an aldehyde, a nitrogen donor (typically ammonia (B1221849) or ammonium acetate), and two equivalents of a β-keto ester. wikipedia.org By using this compound, highly substituted 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives can be synthesized. chegg.com These Hantzsch esters are themselves valuable compounds and can be subsequently oxidized to form the corresponding pyridine ring, driven by the stability gained from aromatization. wikipedia.org The steric bulk of the cyclohexyl group can influence the conformation and reactivity of the resulting dihydropyridine. princeton.edu

Another key MCR is the Biginelli Reaction . This acid-catalyzed cyclocondensation brings together an aldehyde, urea (B33335) (or thiourea), and a β-keto ester like this compound. wikipedia.orgorganic-chemistry.org The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant applications in medicinal chemistry. wikipedia.orgjsynthchem.com Numerous modern protocols for the Biginelli reaction employ green chemistry principles, such as using solvent-free conditions or eco-friendly catalysts. mdpi.comnih.gov

Table 3: Application of this compound in Key MCRs

| Reaction Name | Component 1 | Component 2 | Component 3 | Catalyst | Core Product Structure |

| Hantzsch Synthesis | Aldehyde (R-CHO) | This compound | Ammonium Acetate (B1210297) | Acetic Acid or None | 1,4-Dihydropyridine |

| Biginelli Reaction | Aldehyde (R-CHO) | This compound | Urea or Thiourea | Brønsted/Lewis Acid (e.g., HCl, Yb(OTf)₃) | 3,4-Dihydropyrimidin-2(1H)-one |

Computational Chemistry and Spectroscopic Analysis in Research

Theoretical Studies on Reaction Pathways and Energetics

Theoretical studies are indispensable for predicting the reactivity and stability of ethyl 4-cyclohexyl-3-oxobutanoate. By modeling the molecule and its potential reactions, chemists can gain insights that are difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules like this compound. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and the energies of molecular orbitals. For instance, calculations performed using a basis set like B3LYP/6-311++G(d,p) can yield the optimized ground state geometry and thermodynamic parameters of the molecule. researchgate.net

These calculations are critical for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. The spatial distribution of these frontier orbitals also reveals likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; region susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with solvent molecules.

For this compound, MD simulations can be used to explore the conformational landscape of the flexible cyclohexyl ring and the ethyl ester group. These simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or catalysts.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques provide the empirical data needed to confirm theoretical predictions and to fully characterize the structure and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the molecule.

The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) and methine protons adjacent to the carbonyl groups, and the complex multiplets of the cyclohexyl ring. The ¹³C NMR spectrum would provide distinct signals for the ester carbonyl, the ketone carbonyl, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.25 (t) | 14.1 |

| O-CH₂ (ethyl) | 4.18 (q) | 61.5 |

| CO-CH₂-CO | 3.45 (s) | 49.8 |

| CO-CH₂-Cyclohexyl | 2.55 (d) | 58.2 |

| Cyclohexyl CH | 1.90-2.10 (m) | 41.5 |

| Cyclohexyl CH₂ | 1.10-1.80 (m) | 33.2, 26.0, 25.8 |

| C=O (ketone) | - | 202.5 |

| C=O (ester) | - | 167.3 |

Note: These are predicted values. Actual experimental values may vary. t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da). This allows for the determination of a unique molecular formula.

For a molecule with the formula C₁₂H₂₀O₃, the expected monoisotopic mass is 212.14124 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's identity and purity. The fragmentation pattern observed in the mass spectrum would also offer structural information, corresponding to the loss of fragments like the ethoxy group or parts of the cyclohexyl ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, strong absorption bands would confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp stretch |

| C=O (Ketone) | ~1715 | Strong, sharp stretch |

| C-O (Ester) | ~1180 | Stretch |

| C-H (sp³) | ~2850-2930 | Stretch |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The keto-ester functionality in this compound would be expected to show a weak n→π* transition at a wavelength around 270-290 nm. While not as structurally informative as NMR or IR for this compound, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for monitoring reactions involving the chromophore. researchgate.net

Future Research Directions and Potential Innovations

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, and the development of advanced catalytic systems is crucial for improving efficiency, selectivity, and sustainability. While traditional methods for synthesizing Ethyl 4-cyclohexyl-3-oxobutanoate, such as the condensation of 1-cyclohexylpropan-2-one with diethyl oxalate (B1200264) using a base like sodium ethoxide, are effective, future research is focused on more sophisticated catalytic approaches googleapis.com.

Modern catalysis offers several avenues for improvement:

Chemo- and Enantioselective Catalysis: For the synthesis of chiral derivatives, which are often essential for biological activity, asymmetric catalysis is paramount. Iridium-catalyzed asymmetric hydrogenation using chiral ferrocenyl P,N,N-ligands has been shown to produce β-hydroxy esters from β-keto esters with up to 95% enantiomeric excess rsc.org. Lipase-catalyzed transesterification represents another powerful method for producing optically active β-keto esters under mild, solvent-free conditions acs.org.

Efficient Metal-Based Catalysis: Researchers have developed highly efficient catalysts for the synthesis of β-keto esters that avoid the use of strong bases. For instance, molybdenum(VI) dichloride dioxide and niobium pentachloride (NbCl₅) have been used to catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters in high yields under mild conditions acs.org.

Green Chemistry Approaches: The use of enzymes like lipases not only provides high stereoselectivity but also aligns with the principles of green chemistry by operating under mild conditions acs.org.

These advanced catalytic methods, while often demonstrated on other β-keto esters, are directly applicable to the synthesis of this compound and its derivatives, promising more efficient and selective manufacturing routes.

| Catalytic System | Substrates | Product Type | Key Advantages |

| Iridium with Chiral Ferrocenyl P,N,N-Ligands | β-Keto Esters | Chiral β-Hydroxy Esters | High enantioselectivity (up to 95% ee) rsc.org. |

| Lipase (e.g., from Candida antarctica) | β-Keto Ester + Alcohol | Optically Active β-Keto Esters | High chemo- and stereoselectivity; mild, solvent-free conditions acs.org. |

| Molybdenum(VI) Dichloride Dioxide | Aldehydes + Ethyl Diazoacetate | β-Keto Esters | High yields at room temperature acs.org. |

| Niobium Pentachloride (NbCl₅) | Aldehydes + Ethyl Diazoacetate | β-Keto Esters | Good yields with high selectivity under mild conditions acs.org. |

Exploration of New Synthetic Applications in Material Science

The application of this compound in material science is an emerging area of research, driven by the compound's unique combination of a reactive functional group and a specific substituent. The β-keto ester moiety offers a platform for further chemical modification, while the cyclohexyl group can impart desirable physical properties to polymers and other materials.

Potential applications include:

Functional Polymer Scaffolds: The ketone group within the molecule can be used as a handle for post-polymerization modification. For example, other keto-functionalized monomers have been polymerized using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) to create well-defined polymers nih.govacs.org. These polymer backbones can then be conjugated with other molecules, such as drugs or imaging agents, through the ketone functionality nih.govacs.org. By analogy, a monomer derived from this compound could be used to create reactive polymer scaffolds.

Modification of Material Properties: The bulky and hydrophobic nature of the cyclohexyl ring is known to influence the properties of materials. In polymers, the incorporation of cyclohexyl groups can increase the glass transition temperature (Tg), improve thermal stability, and affect solubility specialchem.comtandfonline.com. For instance, butyl cyclohexyl phthalate (B1215562) is used as a plasticizer for various polymers nih.gov. Therefore, derivatives of this compound could be explored as novel monomers or additives to create materials with tailored mechanical and thermal properties. The existence of poly(keto-esters) as a class of polymers further suggests the feasibility of incorporating this compound into new material backbones google.com.

Investigation of Biological Activities for New Chemical Entities (NCEs) Derived from this compound

A significant area of innovation lies in using this compound as a starting material for the synthesis of New Chemical Entities (NCEs) with potential therapeutic applications. Its role as a key intermediate has been documented in the development of several classes of biologically active molecules.

Research has shown its utility in synthesizing inhibitors for various protein targets:

InhA Inhibitors for Tuberculosis: this compound is a documented precursor in the synthesis of compounds targeting InhA, a crucial enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis nottingham.ac.uk. Targeting InhA is a clinically validated strategy for anti-tuberculosis drug development nottingham.ac.uk.

RORγ Modulators for Inflammatory Diseases: The compound has been used as a building block to create modulators of the Retinoid-related Orphan Receptor gamma (RORγ) googleapis.com. RORγ is a nuclear receptor that plays a key role in the differentiation of pro-inflammatory T-helper cells, making it a therapeutic target for autoimmune and inflammatory diseases googleapis.com.

ACMSD Inhibitors: It serves as an intermediate in the synthesis of oxopyridine derivatives that act as inhibitors of aminocarboxymuconate semialdehyde decarboxylase (ACMSD) google.com. ACMSD is a critical enzyme in tryptophan metabolism, and its inhibition has potential applications in treating diseases related to aging, neurodegeneration, and metabolic disorders google.com.

Indolizine (B1195054) Derivatives: The compound is also a precursor for synthesizing indolizine derivatives, a class of heterocyclic compounds with a wide range of pharmaceutical applications google.com.

| Target/Application | Resulting Compound Class | Role of this compound |

| Mycobacterium tuberculosis InhA | InhA Inhibitors | Key intermediate in inhibitor synthesis nottingham.ac.uk. |

| RORγ (Retinoid-related Orphan Receptor gamma) | RORγ Modulators | Starting material for the synthesis of receptor modulators googleapis.com. |

| ACMSD (Aminocarboxymuconate semialdehyde decarboxylase) | Oxopyridine Derivatives | Precursor for ACMSD inhibitors google.com. |

| Pharmaceutical Scaffolds | Indolizine Derivatives | Intermediate for the synthesis of indolizine structures google.com. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet potential industrial demand for this compound or its derivatives, modernizing the synthesis process is essential. Integrating the synthesis into continuous flow chemistry and automated systems offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability eoscmo.com.

The synthesis of β-keto esters is well-suited for flow chemistry. Researchers have successfully translated traditional batch reactions for β-keto ester synthesis into continuous flow systems. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The small reactor volumes used in flow chemistry also minimize the risks associated with handling reactive intermediates and managing exothermic reactions. Given that a supplier lists flow chemistry as a relevant technology for this compound, its scalable synthesis is considered feasible eoscmo.com.

Computational Design and Optimization of Derivatives

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules. Starting from the scaffold of this compound, computational methods can be employed to design novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.

Key computational approaches include:

Molecular Docking and Dynamics: These techniques can predict how derivatives will bind to a specific biological target, such as an enzyme's active site nih.govnih.gov. For example, in the design of new antibacterial agents based on β-keto esters, molecular docking and molecular dynamics simulations were used to assess the interaction of designed compounds with quorum-sensing proteins nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate chemical structure with biological activity, guiding the design of more potent compounds.

ADME/Tox Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles can be predicted computationally to identify and eliminate candidates with poor drug-like properties early in the discovery process nih.gov.

By using these computational tools, researchers can rationally design and prioritize a smaller number of high-potential derivatives of this compound for synthesis and experimental testing, significantly streamlining the research and development process.

Conclusion

Summary of Key Research Findings and Advancements

Ethyl 4-cyclohexyl-3-oxobutanoate, a β-keto ester featuring a bulky cyclohexyl substituent, stands as a versatile intermediate in modern organic synthesis. smolecule.com Research advancements concerning this compound and its close analogs primarily revolve around its strategic use as a building block for more complex molecular architectures. Key findings are concentrated in the areas of stereoselective transformations and its application in cyclization and multicomponent reactions.

A significant area of research has been the asymmetric reduction of the ketone functionality present in β-keto esters. While specific studies on this compound are not extensively documented in readily available literature, substantial progress with analogous compounds, such as ethyl 4-chloro-3-oxobutanoate, highlights a major field of advancement. Researchers have successfully employed NADH-dependent reductases from microorganisms like E. coli and Candida magnoliae to achieve highly efficient and enantioselective reduction of the keto group. nih.gov These biocatalytic methods yield chiral hydroxybutanoates with excellent enantiomeric excess (>99% ee), which are valuable precursors for pharmaceuticals. nih.gov For instance, the stereospecific reduction of 4-halo-3-oxobutanoate esters is a key step in the chemical synthesis of L-carnitine. researchgate.net The development of biphasic systems (e.g., water-organic solvent) has further optimized these biotransformations by overcoming substrate instability and enzyme inhibition, allowing for high product yields on a larger scale. researchgate.netnih.gov

Furthermore, research into related ethyl 4-aryl-3-oxobutanoates has demonstrated their utility in constructing complex cyclic systems. One notable advancement is the use of these compounds in a modified Borsche's cyclopentenone synthesis. Through double alkylation followed by base-induced cyclization, these ketoesters provide access to 5-(2-oxoethyl)cyclopentenones, which are valuable synthons for creating heterocyclic derivatives like 4H-cyclopenta[b]thiophenes. researchgate.net This methodology showcases the potential of this compound to participate in cascade reactions to build intricate molecular scaffolds.

Broader Impact on Organic Synthesis and Medicinal Chemistry

The structural features of this compound—namely its reactive β-dicarbonyl moiety and the lipophilic cyclohexyl group—position it as a compound of considerable interest in both synthetic and medicinal chemistry. Its impact stems from its role as a versatile C4 building block, enabling the synthesis of a diverse range of organic molecules. smolecule.comscbt.com

In organic synthesis, the compound's dual functionality (ketone and ester) allows for a variety of chemical manipulations. It can undergo nucleophilic additions, condensation reactions, and hydrolysis, making it a flexible intermediate for constructing larger molecules. smolecule.com Its application in multicomponent reactions, a cornerstone of modern synthetic efficiency, is particularly impactful. Similar β-keto esters are cornerstone reactants in Hantzsch-type reactions and other domino processes to create complex heterocyclic libraries, such as dihydropyridines and hexahydroquinolines. tubitak.gov.tr The synthesis of novel hexahydroquinoline derivatives using this approach has yielded compounds with potential calcium modulatory activity. tubitak.gov.tr This highlights a direct pathway from simple building blocks like this compound to medicinally relevant scaffolds.

In medicinal chemistry, the cyclohexyl group is a frequently incorporated motif in drug design to enhance lipophilicity, modulate binding to biological targets, and improve metabolic stability. The presence of this group in this compound makes it a valuable precursor for novel therapeutic agents. For example, complex molecules containing a cyclohexyl moiety have been developed as potent and selective agonists for the melanocortin subtype-4 receptor, which is involved in regulating food intake and erectile function. nih.gov Additionally, derivatives of pyrido[2,3-d]pyrimidines containing a cyclohexyl group have been synthesized and investigated for their analgesic and anti-inflammatory properties. nih.gov The availability of this compound provides a starting point for synthetic campaigns targeting new drugs in these and other therapeutic areas.

Outlook for Future Academic Endeavors

The potential of this compound as a synthetic intermediate is far from fully exploited, presenting numerous opportunities for future academic research.

A primary avenue for investigation lies in the asymmetric synthesis of its reduction products . Building upon the successful biocatalytic reduction of its analogs, future work could focus on identifying or engineering enzymes capable of reducing this compound to any of its four possible stereoisomeric hydroxy products. The bulky cyclohexyl group presents a unique stereochemical challenge, and studying the facial selectivity of various catalysts (both enzymatic and chemical) would provide valuable insights into substrate-catalyst interactions. The resulting chiral 4-cyclohexyl-3-hydroxybutanoate esters would be valuable building blocks for the total synthesis of natural products and pharmaceuticals. studycorgi.com

Another promising direction is the expanded use of this compound in multicomponent and cascade reactions . Its structure is well-suited for inclusion in reactions designed to rapidly build molecular complexity. Future studies could explore its utility in novel Ugi or Passerini-type reactions, or in organocatalyzed domino sequences to generate diverse heterocyclic libraries. beilstein-journals.org These libraries could then be screened for biological activity, accelerating the early stages of drug discovery.

Finally, there is significant scope for developing novel synthetic methodologies centered on this compound. This could include its use as a substrate to test new catalytic systems for C-H activation, cross-coupling reactions, or novel cyclization strategies. For instance, exploring its dialkylation and subsequent cyclization could lead to new classes of carbocyclic and heterocyclic compounds, analogous to the cyclopentenone synthesis seen with its aryl counterparts. researchgate.net The unique steric and electronic properties conferred by the cyclohexyl group may lead to unexpected reactivity and the discovery of new chemical transformations.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64127-44-2 |

| Molecular Formula | C₁₂H₂₀O₃ |

| Molecular Weight | 212.29 g/mol |

| SMILES | CCOC(=O)CC(=O)CC1CCCCC1 |

| InChI Key | OQRIUDRGMXITRM-UHFFFAOYSA-N |

Q & A

Q. What are the common synthetic routes for Ethyl 4-cyclohexyl-3-oxobutanoate, and how can reaction efficiency be optimized?

this compound can be synthesized via Claisen condensation between ethyl acetoacetate and cyclohexylacetyl chloride. Key optimization steps include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acylating agent.

- Temperature control : Maintaining 0–5°C to minimize side reactions like hydrolysis.

- Solvent choice : Anhydrous THF or dichloromethane improves solubility of intermediates.

Yield improvements (>80%) are achievable by slow addition of the acylating agent and rigorous exclusion of moisture .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- ¹H NMR : Look for characteristic signals:

- δ 1.3–1.4 ppm (triplet, CH₃CH₂O), δ 4.2 ppm (quartet, CH₂CH₃), δ 2.8–3.2 ppm (multiplet, cyclohexyl CH₂).

- Ketone carbonyl resonance at δ 3.3–3.5 ppm (split due to conjugation).

- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (β-keto carbonyl).

- HRMS : Exact mass calculation (C₁₂H₁₈O₃) confirms molecular ion [M+H]⁺ at m/z 210.1256 .

Advanced Research Questions

Q. What strategies mitigate substrate instability during enzymatic reduction of this compound?

this compound is prone to hydrolysis in aqueous systems. A biphasic organic solvent-water system (e.g., n-butyl acetate/water) stabilizes the substrate and enhances enantioselectivity:

- Enzyme selection : NADPH-dependent aldehyde reductases (e.g., from Sporobolomyces salmonicolor) reduce the β-keto group to (R)-3-hydroxy derivatives with >85% enantiomeric excess (ee).

- Co-factor recycling : Glucose dehydrogenase regenerates NADPH, achieving a turnover number >5,500 mol/mol.

- Scale-up : 95.4% molar yield reported in 1.6 L biphasic systems .

Q. How can condensation reactions with this compound be tailored to synthesize heterocyclic compounds?

The β-keto ester moiety reacts with nucleophiles like o-phenylenediamines or phenylhydrazines to form:

- Benzimidazoles : Cyclocondensation under acidic conditions (HCl/EtOH, 60°C, 6 hr).

- Pyrazolones : Reaction with phenylhydrazine at room temperature, followed by acid-catalyzed cyclization.

Key parameters: - Stoichiometry : 1:1 molar ratio of β-keto ester to diamine/hydrazine.

- Work-up : Column chromatography (silica gel, hexane/EtOAc) isolates products in >70% yield .

Q. How should researchers resolve contradictions in kinetic data for this compound’s reactions?

Discrepancies in reaction rates or product distributions may arise from:

- Solvent polarity effects : Use low-polarity solvents (toluene) to suppress enolate formation, altering reaction pathways.

- Temperature-dependent equilibria : Monitor intermediates via in-situ FTIR or HPLC.

- Enantiomer interference : Chiral HPLC (e.g., Chiralpak AD-H column) differentiates enantiomers, ensuring accurate ee calculations .

Methodological Notes

- Stereochemical analysis : Use circular dichroism (CD) or X-ray crystallography for absolute configuration determination.

- Scale-up precautions : Optimize mixing efficiency in biphasic systems to prevent emulsion formation .

- Contradiction resolution : Cross-validate data using orthogonal techniques (e.g., compare NMR with LC-MS fragmentation patterns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.